2-(4-Fluorophenyl)-1-tosylpiperidine
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Overview
Description
2-(4-Fluorophenyl)-1-tosylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-fluorophenyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-tosylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-fluorophenyl group. This can be achieved using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-tosylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-1-tosylpiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-tosylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1-methylpiperidine: Similar structure but with a methyl group instead of a tosyl group.
2-(4-Fluorophenyl)-1-ethylpiperidine: Similar structure but with an ethyl group instead of a tosyl group.
Uniqueness
2-(4-Fluorophenyl)-1-tosylpiperidine is unique due to the presence of the tosyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the tosyl group plays a crucial role.
Biological Activity
2-(4-Fluorophenyl)-1-tosylpiperidine is a synthetic organic compound notable for its unique structural characteristics, including a piperidine ring, a tosyl group, and a para-fluorophenyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include interactions with various biological targets.
- Molecular Formula : C15H16FNO2S
- Molecular Weight : Approximately 295.37 g/mol
The presence of the tosyl group enhances the compound's reactivity, making it a valuable tool in synthetic organic chemistry and biological studies. The fluorophenyl group may also influence the compound's pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Initial studies suggest potential interactions with several biological targets:
- Antimicrobial Activity : Preliminary investigations have shown that derivatives of piperidine compounds can exhibit antimicrobial properties. The incorporation of the tosyl group may enhance this activity by improving solubility and bioavailability.
- Analgesic Effects : Similar piperidine derivatives have been studied for their analgesic properties. The structural modifications in this compound could lead to comparable effects, warranting further investigation.
- Antitumor Potential : Some studies have explored the anti-cancer activity of structurally related compounds. The unique structural features of this compound may contribute to its efficacy against certain cancer cell lines .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(4-Fluorophenyl)piperidine | Piperidine ring with fluorophenyl | Lacks tosyl group; primarily studied for analgesic effects. |
1-(4-Fluorophenyl)piperazine | Piperazine ring with fluorophenyl | Different ring structure; known for anxiolytic properties. |
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one | Bicyclic structure with tosyl group | Explored for antimicrobial activity. |
3-(Piperidin-1-ylsulfonyl)benzoic acid | Piperidine and benzoic acid moiety | Contains carboxylic acid; studied for anti-inflammatory properties. |
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential applications of this compound:
- Antimicrobial Studies : Research has shown that certain piperidine derivatives exhibit antimicrobial effects against various pathogens, suggesting that similar derivatives like this compound could be effective as antimicrobial agents .
- Pharmacophore Modeling : A study employing pharmacophore modeling identified potential DNA gyrase inhibitors from a library of compounds, including those structurally related to piperidines. This indicates that this compound could be explored for its ability to inhibit bacterial DNA replication .
- Cancer Cell Line Testing : In vitro studies on cancer cell lines have demonstrated that certain piperidine derivatives possess anti-cancer properties, which may extend to this compound due to its structural similarities with known active compounds .
Properties
Molecular Formula |
C18H20FNO2S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C18H20FNO2S/c1-14-5-11-17(12-6-14)23(21,22)20-13-3-2-4-18(20)15-7-9-16(19)10-8-15/h5-12,18H,2-4,13H2,1H3 |
InChI Key |
MLOZOTGUWIULBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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